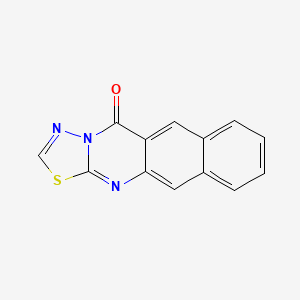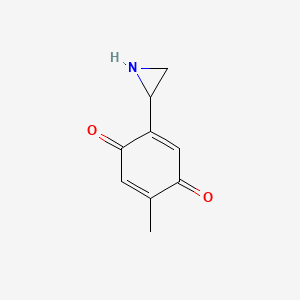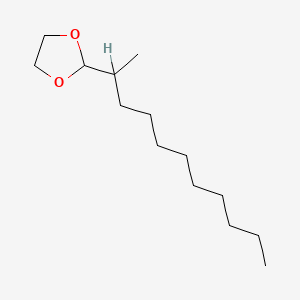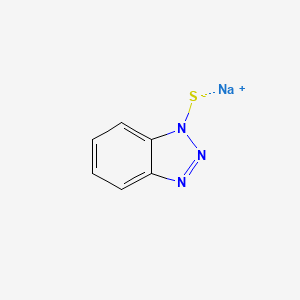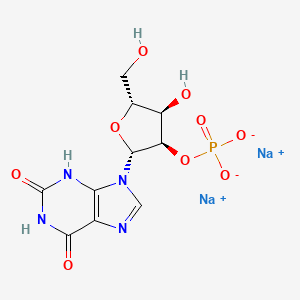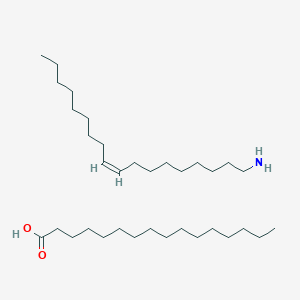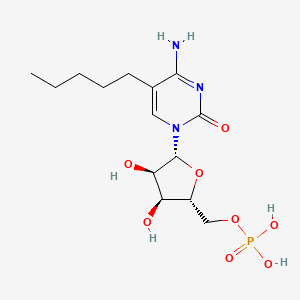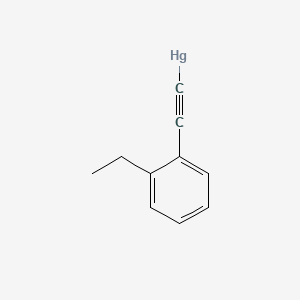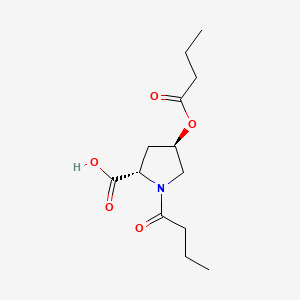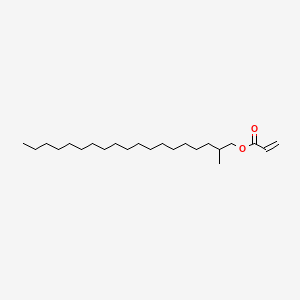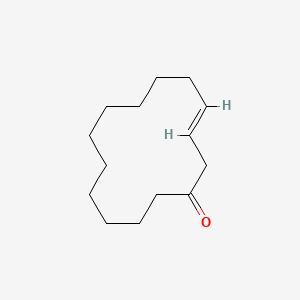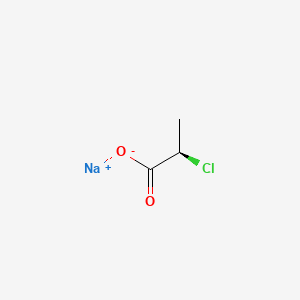
3-Tritriacontanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tritriacontanone is an organic compound with the molecular formula C33H66O . It belongs to the class of ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms. This compound is notable for its long carbon chain, making it a higher molecular weight ketone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tritriacontanone typically involves the oxidation of tritriacontane, a long-chain hydrocarbon. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure the selective formation of the ketone group .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes where tritriacontane is subjected to oxidative conditions in the presence of catalysts to enhance the efficiency and yield of the desired ketone. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Tritriacontanone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carbonyl carbon can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products Formed:
Oxidation: Formation of tritriacontanoic acid.
Reduction: Formation of 3-tritriacontanol.
Substitution: Formation of various substituted ketones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Tritriacontanone has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain ketones in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3-Tritriacontanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including:
Enzyme Inhibition: Inhibiting specific enzymes involved in lipid metabolism.
Signal Transduction: Modulating signaling pathways related to inflammation and cellular stress responses.
Comparaison Avec Des Composés Similaires
Tritriacontane (C33H68): A long-chain hydrocarbon similar in structure but lacks the carbonyl group.
3-Hexatriacontanone (C36H72O): Another long-chain ketone with a similar structure but a longer carbon chain.
Uniqueness: 3-Tritriacontanone is unique due to its specific carbon chain length and the presence of the ketone functional group, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
Numéro CAS |
79097-23-7 |
|---|---|
Formule moléculaire |
C33H66O |
Poids moléculaire |
478.9 g/mol |
Nom IUPAC |
tritriacontan-3-one |
InChI |
InChI=1S/C33H66O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)4-2/h3-32H2,1-2H3 |
Clé InChI |
AJSCLJOGICXEJM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CC |
melting_point |
83 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



